molecular formula C9H10N4O2 B2527609 methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate CAS No. 1025019-81-1

methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate

Cat. No.: B2527609
CAS No.: 1025019-81-1
M. Wt: 206.205
InChI Key: RNHRBUSPEBFSRN-FNORWQNLSA-N
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Description

Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate typically involves the reaction of 3-methyl-1H-pyrazole-5-amine with methyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure the safe handling and disposal of chemicals .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate is unique due to its specific structural features, such as the presence of a cyano group and a methyl-substituted pyrazole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

methyl (E)-2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-6-3-8(13-12-6)11-5-7(4-10)9(14)15-2/h3,5H,1-2H3,(H2,11,12,13)/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHRBUSPEBFSRN-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC=C(C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)N/C=C(\C#N)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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